6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide
Overview
Description
6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboxamide group attached to a quinoline ring system. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of various enzymes and kinase inhibitors
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Similar compounds have shown significant therapeutic effects, acting as enzymatic and kinase inhibitors and receptor antagonists
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the fluorine and hydroxyl groups. The carboxamide group is then introduced through a series of reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a quinoline ketone, while reduction of the carboxamide group yields a quinoline amine.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A quinolone antibiotic with a similar quinoline ring structure.
Nalidixic Acid: Another quinolone derivative used as an antibacterial agent.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness
6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the hydroxyl and carboxamide groups contribute to its potential interactions with biological targets.
Properties
IUPAC Name |
6-fluoro-N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-9-3-2-6-18-15(9)20-16(22)12-8-19-13-5-4-10(17)7-11(13)14(12)21/h2-8H,1H3,(H,19,21)(H,18,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNKNWOAOWWVSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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